乙苯酯肉豆蔻酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Etofenamate Myristate is a variant of Etofenamate, a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of joint and muscular pain . It is available for topical application as a cream, a gel, or as a spray .

Synthesis Analysis

Various methods of synthesis of Etofenamate and its intermediates have been described in the literature . The synthesis of Etofenamate was specifically designed to enable the preparation of new substances that would meet the requirements for a topical anti-inflammatory treatment .Molecular Structure Analysis

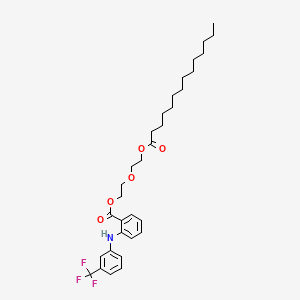

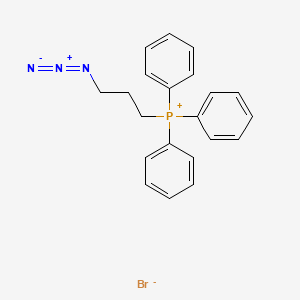

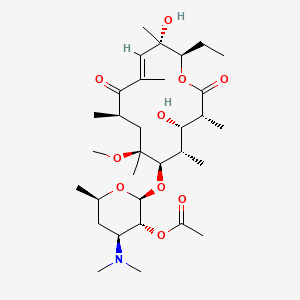

The molecular formula of Etofenamate Myristate is C32H44F3NO5 . Its structure includes a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoate ester group .科学研究应用

透皮递送系统

乙苯酯肉豆蔻酸酯是一种邻氨基苯甲酸衍生物,因其抗炎特性而被用于各种制剂中。一项重要的应用是透皮递送系统的开发。例如,Patel 等人(2009 年)开发了一种透皮治疗系统,其中包含与乙苯酯功能相似的药物醋氯芬酸,展示了此类系统对乙苯酯肉豆蔻酸酯等药物的潜力。这些系统提供了靶向药物递送,在最大程度减少全身暴露的同时增强治疗效果 (Patel、Patel 和 Baria,2009 年).

外用制剂

乙苯酯的外用制剂因其抗炎和镇痛作用而被探索。Marto 等人(2015 年)研究了含有乙苯酯用于外用给药的氢醇凝胶,评估了它们的物理和化学特性、体外释放、渗透研究和体内抗炎活性。这些研究突出了乙苯酯在各种局部治疗外用制剂中的潜力 (Marto 等人,2015 年).

治疗效果

研究还集中在乙苯酯在治疗特定疾病中的治疗效果上。Güner 等人(2016 年)进行了一项研究,比较了乙苯酯与透明质酸在减轻轻度至中度膝骨关节炎关节疼痛和功能改善方面的疗效。这项随机对照试验提供了乙苯酯在临床环境中的有效性的见解 (Güner、Gökalp、Gözen、Ünsal 和 Güner,2016 年).

药理相互作用

研究还探讨了乙苯酯的药理相互作用和作用。例如,Inan 等人(2009 年)研究了乙苯酯对大鼠结肠吻合愈合的影响,提供了对该药物对术后恢复和在外科手术中的潜在应用影响的见解 (Inan,2009 年).

作用机制

Target of Action

Etofenamate Myristate is a non-steroidal anti-inflammatory drug (NSAID) used to treat muscle and joint pain . The primary targets of Etofenamate Myristate are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever.

Mode of Action

Etofenamate Myristate works by inhibiting the activity of COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever.

Biochemical Pathways

By inhibiting the COX enzymes, Etofenamate Myristate disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins. This results in downstream effects such as reduced inflammation and pain .

Pharmacokinetics

It is known that the bioavailability of etofenamate myristate is low compared to other nsaids

Result of Action

The inhibition of prostaglandin production by Etofenamate Myristate leads to a reduction in inflammation and pain. Clinical studies have shown that Etofenamate Myristate can improve pain and reduce inflammation in patients with musculoskeletal disorders, including blunt injuries and rheumatic diseases .

Action Environment

The action of Etofenamate Myristate can be influenced by various environmental factors. For example, the pH of the local environment can affect the stability and efficacy of the drug. Additionally, the presence of other drugs can also influence the action of Etofenamate Myristate through drug-drug interactions . .

属性

IUPAC Name |

2-(2-tetradecanoyloxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44F3NO5/c1-2-3-4-5-6-7-8-9-10-11-12-20-30(37)40-23-21-39-22-24-41-31(38)28-18-13-14-19-29(28)36-27-17-15-16-26(25-27)32(33,34)35/h13-19,25,36H,2-12,20-24H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVINFXBMACYKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCCOCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44F3NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(Dichloroacetyl)phenyl]-4-methylbenzamide](/img/structure/B585258.png)

![2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-YL]butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B585270.png)